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Compound of Interest

Compound Name: 4-Methoxycinnamyl alcohol

Cat. No.: B7944356 Get Quote

Introduction

4-Methoxycinnamyl alcohol, a substituted cinnamyl alcohol, is a compound of interest in

various fields, including medicinal chemistry and materials science. Its biological activities and

potential as a synthetic building block necessitate a thorough characterization of its chemical

structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous

identification and structural elucidation of this molecule. This technical guide provides an in-

depth overview of the spectroscopic analysis of 4-Methoxycinnamyl alcohol, complete with

experimental protocols and data interpretation, tailored for researchers, scientists, and

professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Analysis
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and

their connectivity.

Experimental Protocol
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A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-20 mg of the 4-
Methoxycinnamyl alcohol sample in approximately 0.6 mL of a deuterated solvent, such as

chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The tube is then placed in the NMR

spectrometer. The spectrometer's magnetic field is stabilized by locking onto the deuterium

signal of the solvent.[1] The magnetic field homogeneity is then optimized through a process

called shimming to ensure high-resolution spectra.[1] The ¹H NMR spectrum is acquired by

applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is

then Fourier-transformed to obtain the frequency-domain spectrum.

Data Presentation

The expected ¹H NMR spectral data for 4-Methoxycinnamyl alcohol in CDCl₃ is summarized

below:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 d 2H Ar-H

~6.85 d 2H Ar-H

~6.55 d 1H =CH-

~6.25 dt 1H =CH-

~4.30 d 2H -CH₂OH

~3.80 s 3H -OCH₃

~1.60 br s 1H -OH

Interpretation

The ¹H NMR spectrum of 4-Methoxycinnamyl alcohol is expected to show distinct signals

corresponding to the aromatic, vinylic, benzylic alcohol, and methoxy protons. The aromatic

protons on the benzene ring typically appear as two doublets due to the para-substitution. The

vinylic protons of the trans-alkene will show a characteristic coupling pattern, with a large

coupling constant (J-value) indicative of the trans geometry. The benzylic protons adjacent to

the hydroxyl group will appear as a doublet, and the methoxy protons will be a sharp singlet.
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The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary

depending on concentration and temperature.

¹³C NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon

environments in a molecule.

Experimental Protocol

For ¹³C NMR, a more concentrated sample (20–50 mg in ~0.6 mL of deuterated solvent) is

typically required.[1] The experimental setup is similar to that of ¹H NMR. ¹³C NMR spectra are

usually acquired with proton decoupling to simplify the spectrum, resulting in a single peak for

each unique carbon atom.

Data Presentation

The expected ¹³C NMR spectral data for 4-Methoxycinnamyl alcohol in CDCl₃ is summarized

below:

Chemical Shift (δ, ppm) Assignment

~159.0 Ar-C (para to CH=CH)

~130.0 Ar-C (ipso to CH=CH)

~128.5 Ar-CH

~127.0 =CH-

~126.5 =CH-

~114.0 Ar-CH

~64.0 -CH₂OH

~55.0 -OCH₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol

For a solid sample like 4-Methoxycinnamyl alcohol, the Attenuated Total Reflectance (ATR)

technique is a common and convenient method.[2] A small amount of the powdered sample is

placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3] A

background spectrum of the empty ATR crystal is first recorded.[3] Then, the sample spectrum

is recorded, and the background is automatically subtracted to yield the infrared spectrum of

the sample.[3]

Data Presentation

The characteristic IR absorption bands for 4-Methoxycinnamyl alcohol are presented in the

table below:

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (alcohol)[4]

3100-3000 Medium
C-H stretch (aromatic and

vinylic)

2950-2850 Medium C-H stretch (aliphatic)

~1600, ~1510 Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

1260-1050 Strong C-O stretch (alcohol)[4]

~970 Strong =C-H bend (trans-alkene)

Interpretation

The IR spectrum of 4-Methoxycinnamyl alcohol will be characterized by a strong, broad

absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching

vibration of the alcohol functional group.[4] The presence of the aromatic ring will be confirmed

by the C=C stretching vibrations around 1600 and 1510 cm⁻¹. The strong absorption around
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1250 cm⁻¹ is characteristic of the aryl ether C-O stretch. The C-O stretch of the primary alcohol

will appear in the 1260-1050 cm⁻¹ region.[4] A key feature confirming the trans-alkene

geometry is the strong out-of-plane =C-H bending vibration around 970 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and fragmentation pattern of a molecule.[5]

Experimental Protocol

In a typical Electron Ionization (EI) mass spectrometry experiment, a small amount of the 4-
Methoxycinnamyl alcohol sample is introduced into the mass spectrometer, where it is

vaporized in a vacuum.[6] The gaseous molecules are then bombarded with a high-energy

electron beam, which causes the molecules to ionize and fragment.[5][6] These resulting ions

are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

[6][7] A detector then records the abundance of each ion.[7]

Data Presentation

The expected key fragments in the EI mass spectrum of 4-Methoxycinnamyl alcohol are

listed below:

m/z Proposed Fragment

164 [M]⁺ (Molecular Ion)

147 [M - OH]⁺

135 [M - CH₂OH]⁺

121 [M - C₃H₅O]⁺ or [C₇H₇O]⁺ (tropylium-like ion)

107 [C₇H₇O - CH₂]⁺

77 [C₆H₅]⁺

Interpretation
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The mass spectrum of 4-Methoxycinnamyl alcohol will show a molecular ion peak ([M]⁺) at

an m/z value corresponding to its molecular weight (164 g/mol ). The fragmentation pattern will

provide further structural information. Common fragmentation pathways include the loss of a

hydroxyl radical (-OH) to give a peak at m/z 147, and the loss of the hydroxymethyl radical (-

CH₂OH) to give a peak at m/z 135. A prominent peak at m/z 121 is likely due to the formation of

a stable methoxy-substituted tropylium-like ion. Further fragmentation can lead to other

characteristic ions.

Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic

techniques described.
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FTIR (ATR) Experimental Workflow
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Mass Spectrometry (EI) Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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